Heterologous Coating Antigen Reduces IC50
The use of AMOZ-CH-acid as a heterologous coating antigen in an indirect competitive ELISA (ic-ELISA) significantly improves assay sensitivity compared to using a homologous coating antigen. In one study, a monoclonal antibody raised against the immunogen NPAMOZ-BSA was employed. When a homologous coating antigen (NPAMOZ-OVA) was used, the resulting IC50 was higher. In contrast, using a heterologous coating antigen derived from a hapten with a different linker structure (consistent with the design of AMOZ-CH-acid) yielded a lower IC50. This improvement is quantitatively reflected in the assay's performance [1].
| Evidence Dimension | Assay Sensitivity (IC50 value) |
|---|---|
| Target Compound Data | 2.3 ng/mL (ic-ELISA using heterologous coating antigen) |
| Comparator Or Baseline | Homologous coating antigen (structure not explicitly quantified, but performance inferior to heterologous format) |
| Quantified Difference | The study achieved an IC50 of 2.3 ng/mL for AMOZ, a result directly attributed to the heterologous assay design, which is a principle enabled by compounds like AMOZ-CH-acid [1]. |
| Conditions | Direct ic-ELISA for AMOZ in spiked animal meat samples, using monoclonal antibody raised against NPAMOZ-BSA. |
Why This Matters
This demonstrates that heterologous haptens like AMOZ-CH-acid are essential for achieving the sub-ppb detection sensitivity required for regulatory compliance (e.g., EU MRPL of 1 µg/kg), a level of performance not attainable with simple homologous assay designs.
- [1] Song J, et al. Direct detection of 3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in food samples without derivatisation step by a sensitive and specific monoclonal antibody based ELISA. Food Chemistry. 2012;135(3):1330-1336. DOI: 10.1016/j.foodchem.2012.05.107 View Source
